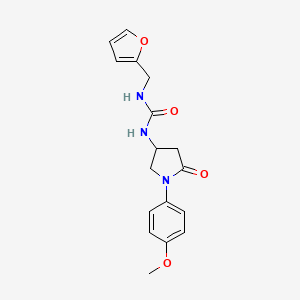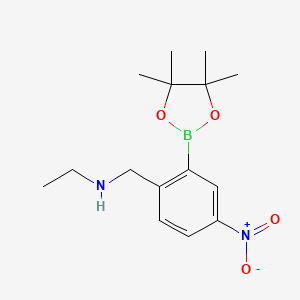
2-Ethylaminomethyl-5-nitrophenylboronic acid,pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Ethylaminomethyl-5-nitrophenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2377610-58-5. Its molecular weight is 306.17 . The IUPAC name for this compound is N-(4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C15H23BN2O4 . The InChI code for this compound is 1S/C15H23BN2O4/c1-6-17-10-11-7-8-12(18(19)20)9-13(11)16-21-14(2,3)15(4,5)22-16/h7-9,17H,6,10H2,1-5H3 .Chemical Reactions Analysis
Boronic acids and their esters, such as this compound, are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .Physical and Chemical Properties Analysis
This compound has a molecular weight of 306.17 . It is recommended to be stored in a refrigerated environment .Safety and Hazards
The safety information for this compound suggests that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It is also recommended to avoid breathing dust, fume, gas, mist, vapors, and spray associated with this compound .
Mecanismo De Acción
Target of Action
It is known that boronic acids and their esters are often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the SM cross-coupling reaction, the compound likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound can participate in the sm cross-coupling reaction, which is a key process in the synthesis of various organic compounds .
Pharmacokinetics
It’s known that phenylboronic pinacol esters, a class of compounds to which this compound belongs, are susceptible to hydrolysis . The rate of this reaction is influenced by the pH and the substituents in the aromatic ring . This suggests that the compound’s bioavailability could be affected by these factors.
Result of Action
Given its potential role in the sm cross-coupling reaction, it can be inferred that the compound may contribute to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Ethylaminomethyl-5-nitrophenylboronic acid, pinacol ester. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action and stability could be significantly affected by the pH of its environment .
Propiedades
IUPAC Name |
N-[[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-6-17-10-11-7-8-12(18(19)20)9-13(11)16-21-14(2,3)15(4,5)22-16/h7-9,17H,6,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAFYMNZNUOOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CNCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
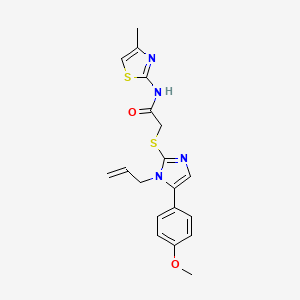
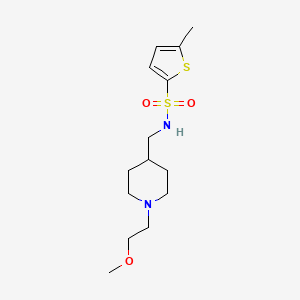
![N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2990419.png)
![1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid](/img/structure/B2990423.png)
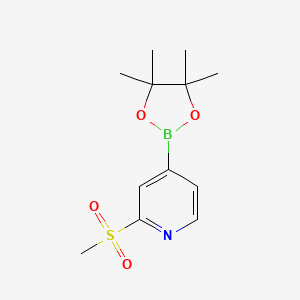
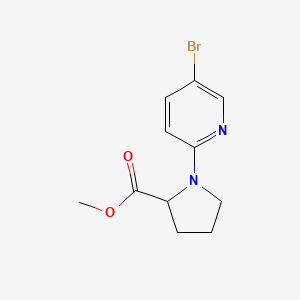
![2-[[4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2990427.png)


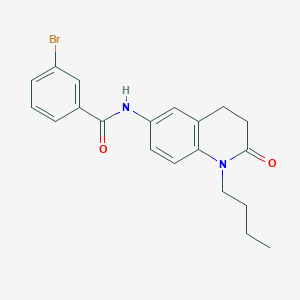


![N-[(2S)-3-Methyl-1-(methylamino)-1-oxobutan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2990436.png)
